molecular formula C4H8FN3O2 B13958209 4-Amino-5-fluoro-6-hydroxy-1,3-diazinan-2-one

4-Amino-5-fluoro-6-hydroxy-1,3-diazinan-2-one

Cat. No.: B13958209
M. Wt: 149.12 g/mol
InChI Key: GXNAEXTZEURZAP-UHFFFAOYSA-N
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Description

4-Amino-5-fluoro-6-hydroxy-1,3-diazinan-2-one is a heterocyclic compound that contains nitrogen, fluorine, and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-fluoro-6-hydroxy-1,3-diazinan-2-one can be achieved through several synthetic routes. One common method involves the reaction of appropriate precursors under controlled conditions. For example, the reaction of a fluorinated amine with a hydroxyl-containing diazinanone precursor can yield the desired compound. The reaction conditions typically involve the use of solvents such as methanol or ethanol, and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-fluoro-6-hydroxy-1,3-diazinan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-Amino-5-fluoro-6-hydroxy-1,3-diazinan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-5-fluoro-6-hydroxy-1,3-diazinan-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of viral reverse transcriptase, thereby preventing viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-fluoro-6-hydroxy-1,3-diazinan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom, in particular, enhances its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C4H8FN3O2

Molecular Weight

149.12 g/mol

IUPAC Name

4-amino-5-fluoro-6-hydroxy-1,3-diazinan-2-one

InChI

InChI=1S/C4H8FN3O2/c5-1-2(6)7-4(10)8-3(1)9/h1-3,9H,6H2,(H2,7,8,10)

InChI Key

GXNAEXTZEURZAP-UHFFFAOYSA-N

Canonical SMILES

C1(C(NC(=O)NC1O)N)F

Origin of Product

United States

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